[3-(2-Chloro-phenoxy)-propyl]-methyl-amine
Description
Significance of the Phenoxypropylamine Structural Motif
The phenoxypropylamine moiety is a key structural feature in a variety of pharmacologically active compounds. This motif, consisting of a phenyl ring linked to a propyl chain via an ether oxygen, which in turn is connected to an amine group, has proven to be a versatile scaffold for drug design. Researchers have synthesized numerous derivatives of phenoxypropylamines and evaluated their potential as anti-ulcer agents. nih.gov For instance, some synthesized phenoxypropylamine derivatives have shown significant gastric acid antisecretory activity. nih.gov
The flexibility of the propyl chain and the ability to introduce various substituents on the phenyl ring and the amine group allow for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This adaptability is a primary reason for the enduring interest in this structural class within the medicinal chemistry community.
Relationship to Known Bioactive Aryloxyphenylpropylamines
The aryloxyphenylpropylamine class, a broader category that includes [3-(2-Chloro-phenoxy)-propyl]-methyl-amine, is home to several well-known bioactive molecules. These compounds are recognized for their ability to interact with the central nervous system, often by modulating the activity of neurotransmitters.
A prominent example is fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used as an antidepressant. Its chemical name is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. The structural similarity between fluoxetine and this compound is noteworthy. Both possess a phenoxypropylamine core with a methyl group on the terminal amine. The key difference lies in the substitution on the phenoxy ring: a trifluoromethyl group at the para position in fluoxetine versus a chlorine atom at the ortho position in the compound of interest.
This structural relationship suggests that this compound could potentially exhibit activity within the central nervous system. However, it is crucial to note that even small changes in molecular structure, such as the position and nature of a halogen substituent, can dramatically alter a compound's biological activity, efficacy, and safety profile.
Scope of Academic Research on this compound
Despite the established importance of the phenoxypropylamine scaffold and the existence of structurally related bioactive compounds, a thorough review of publicly available scientific literature reveals a notable lack of specific academic research focused exclusively on this compound. While numerous studies have been conducted on the synthesis and biological activity of phenoxypropylamine derivatives in general, this particular ortho-chloro substituted compound does not appear to have been a significant subject of dedicated investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenoxy)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRGMQHOVYBDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424700 | |
| Record name | 3-(2-Chlorophenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883547-84-0 | |
| Record name | 3-(2-Chlorophenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes to Aryloxyphenylpropylamine Derivatives
The construction of aryloxyphenylpropylamine derivatives typically involves two key transformations: the formation of an ether linkage between an aryl group and a propyl chain, and the introduction of a primary or substituted amine at the terminus of the propyl chain.
One of the most common methods for forming the aryl ether bond is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of aryloxyphenylpropylamines, this usually entails the reaction of a substituted phenol (B47542) with a propyl halide bearing a suitable leaving group. The phenol is typically deprotonated with a base to form a more nucleophilic phenoxide ion.
The amine functionality is commonly introduced via one of two primary routes:
Alkylation of an amine: This involves the reaction of an aryloxypropyl halide with a suitable amine. For instance, to obtain a methylamine (B109427) derivative, the aryloxypropyl halide can be reacted with methylamine.
Reductive amination: This two-step process involves the reaction of an aryloxypropanal or aryloxypropanone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation. google.com
Targeted Synthesis of [3-(2-Chloro-phenoxy)-propyl]-methyl-amine
The synthesis of the specific compound this compound can be envisioned through a couple of strategic pathways, primarily revolving around the sequence of ether formation and amination.
Strategies for Carbon-Oxygen Bond Formation
A primary route to forming the ether linkage in this compound is the Williamson ether synthesis. This would involve the reaction of 2-chlorophenol (B165306) with a 3-carbon electrophile that already contains the methylamine group or a precursor to it.
A plausible synthetic scheme is as follows:
Reaction of 2-chlorophenol with a 3-halopropylamine derivative: 2-chlorophenol can be treated with a base, such as sodium hydride or potassium carbonate, to generate the corresponding 2-chlorophenoxide. This phenoxide then acts as a nucleophile, attacking a compound like 3-chloro-N-methylpropan-1-amine to form the desired ether linkage.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 2-Chlorophenol | 3-Chloro-N-methylpropan-1-amine | K2CO3 | Acetonitrile | This compound |
Alternatively, the propyl chain can be attached to the 2-chlorophenol first, followed by the introduction of the methylamine group. For example, 2-chlorophenol can be reacted with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) to form 1-(3-halopropoxy)-2-chlorobenzene.
Amination Reactions in Compound Assembly
Following the formation of the aryloxypropyl intermediate, the methylamine group can be introduced.
Direct Alkylation: If an intermediate such as 1-(3-chloropropoxy)-2-chlorobenzene is synthesized, it can be subsequently reacted with methylamine. This is a direct SN2 reaction where the nitrogen atom of methylamine displaces the chloride ion on the propyl chain. This reaction may sometimes lead to over-alkylation, producing the tertiary amine as a byproduct. nih.gov
| Reactant 1 | Reactant 2 | Solvent | Product |
| 1-(3-Chloropropoxy)-2-chlorobenzene | Methylamine | Ethanol | This compound |
Reductive Amination: An alternative strategy involves the oxidation of a 3-(2-chloro-phenoxy)-propan-1-ol to the corresponding aldehyde, 3-(2-chloro-phenoxy)-propanal. This aldehyde can then undergo reductive amination with methylamine. google.com This process involves the formation of an intermediate imine, which is then reduced in situ to the final secondary amine using a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. google.com
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships. Modifications can be made to both the aromatic ring and the propyl chain.
Modifications of the Aryl Moiety
The 2-chloro-phenoxy group offers several possibilities for modification. The chlorine atom can be moved to other positions on the phenyl ring (meta or para) to investigate the impact of its location. Furthermore, the chlorine can be replaced with other substituents to probe the effects of electronics and sterics.
| Starting Material (Aryl Moiety) | Potential Modification | Resulting Analogue Structure |
| 2-Chlorophenol | Substitution with other halogens (F, Br, I) | [3-(2-Bromo-phenoxy)-propyl]-methyl-amine |
| 2-Chlorophenol | Introduction of alkyl groups (e.g., methyl) | [3-(2-Chloro-5-methyl-phenoxy)-propyl]-methyl-amine |
| 2-Chlorophenol | Introduction of alkoxy groups (e.g., methoxy) | [3-(2-Chloro-4-methoxy-phenoxy)-propyl]-methyl-amine |
The synthesis of these analogues would follow similar synthetic routes as described for the parent compound, starting with the appropriately substituted phenol.
Modifications of the Propyl Chain
The propyl chain can also be modified to study the impact of its length and substitution on the properties of the molecule.
Chain Length Variation: The three-carbon propyl linker can be extended or shortened. For example, using a 4-halobutylamine derivative in the Williamson ether synthesis would lead to a butoxy analogue.
Substitution on the Propyl Chain: Alkyl or other functional groups can be introduced onto the propyl chain. For instance, starting with a substituted 3-halo-propanol could lead to analogues with substitution at the 1, 2, or 3-positions of the propyl chain.
| Modification Strategy | Example Starting Material | Resulting Analogue Structure |
| Chain Extension | 4-Bromo-N-methylbutan-1-amine | [4-(2-Chloro-phenoxy)-butyl]-methyl-amine |
| Chain Shortening | 2-Chloro-N-methylethan-1-amine | [2-(2-Chloro-phenoxy)-ethyl]-methyl-amine |
| Substitution on the Chain | 1-Bromo-2-methylpropan-3-ol (multi-step) | [3-(2-Chloro-phenoxy)-2-methyl-propyl]-methyl-amine |
The synthesis of these modified propyl chain analogues would require the use of appropriately functionalized starting materials in the synthetic sequences described earlier.
Modifications of the Amine Moiety
The secondary amine functional group in this compound is a key site for chemical modification. Standard synthetic organic chemistry reactions can be employed to introduce a variety of substituents, thereby modulating the compound's polarity, basicity, and potential biological interactions.
N-Alkylation and N-Arylation:
The nitrogen atom can be further alkylated or arylated to form tertiary amines. N-alkylation can be achieved through reactions with alkyl halides, sulfates, or sulfonates. Reductive amination, involving the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent, offers another pathway to more complex tertiary amines. N-arylation can be accomplished using methodologies like the Buchwald-Hartwig amination, which couples the amine with an aryl halide or triflate in the presence of a palladium catalyst.
N-Acylation:
The amine can readily undergo acylation to form amides. This is typically achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This transformation converts the basic amine into a neutral amide, significantly altering its electronic and steric properties. The nature of the acyl group can be widely varied, from simple alkyl or aryl groups to more complex moieties.
Table 1: Potential Modifications of the Amine Moiety of this compound
| Modification Type | Reagents and Conditions | Potential Product Structure |
| N-Alkylation | Alkyl halide (e.g., Ethyl iodide), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | |
| Reductive Amination | Aldehyde (e.g., Benzaldehyde), Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., Dichloromethane) | |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) |
Note: The product structures are illustrative examples of potential modifications.
Derivatization for Prodrug Development
Prodrug strategies are often employed to overcome undesirable drug properties such as poor solubility, low permeability, rapid metabolism, or lack of site-specific delivery. For this compound, derivatization of the secondary amine is a primary approach for prodrug design. The goal is to create a bioreversible derivative that is inactive and possesses improved properties, and which, upon administration, is converted back to the active parent amine through enzymatic or chemical means.
Bioreversible Carbamates:
One common strategy for masking a secondary amine is the formation of a carbamate (B1207046) linkage. (Acyloxy)alkyl carbamates are a well-established class of prodrugs for primary and secondary amines. nih.gov These derivatives are designed to be hydrolyzed by esterases, which are abundant in the body. The enzymatic cleavage of the ester bond initiates a cascade reaction that ultimately releases the parent amine, carbon dioxide, and an aldehyde. google.com This approach can significantly increase the lipophilicity of the parent drug, potentially enhancing its absorption.
Amino Acid Conjugates:
Conjugating the amine with an amino acid can be an effective strategy to improve aqueous solubility and/or utilize amino acid transporters for enhanced absorption. nih.govmdpi.com The linkage is typically an amide bond, which can be designed for cleavage by peptidases. The choice of the amino acid can be tailored to target specific transporters and to modulate the physicochemical properties of the prodrug.
Enzymatically Cleavable Linkers:
More sophisticated prodrug designs involve the use of specialized linkers that are substrates for specific enzymes. For instance, dipeptide linkers like Val-Cit (valine-citrulline) can be incorporated, which are known to be cleaved by lysosomal proteases such as cathepsin B. creativebiolabs.net This strategy is particularly useful for targeted drug delivery, for example, in antibody-drug conjugates (ADCs), where the release of the active compound is intended to occur within target cells. creativebiolabs.net The cleavage of the linker is often designed to trigger a self-immolative cascade that liberates the parent amine.
Table 2: Potential Prodrug Strategies for this compound
| Prodrug Strategy | Linker/Moiety | Cleavage Mechanism | Potential Advantage |
| (Acyloxy)alkyl Carbamate | Acyloxyalkyl group | Esterase-mediated hydrolysis | Improved lipophilicity and permeability |
| Amino Acid Conjugate | Amino acid (e.g., Glycine, Alanine) | Peptidase-mediated hydrolysis | Enhanced aqueous solubility, potential for transporter-mediated uptake |
| Dipeptide Linker | Valine-Citrulline | Cathepsin B-mediated cleavage | Targeted release in specific cellular compartments (e.g., lysosomes) |
Note: The table provides a conceptual overview of potential prodrug strategies.
Advanced Spectroscopic and Computational Characterization
Spectroscopic Elucidation Techniques
Spectroscopic techniques are indispensable tools in modern chemistry for probing the molecular structure and properties of compounds. The following sections detail the application of various spectroscopic methods for the characterization of [3-(2-Chloro-phenoxy)-propyl]-methyl-amine.
Vibrational Spectroscopy (FT-IR, FT-Raman) and Potential Energy Distribution Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and bonding arrangements within a molecule. For this compound, the vibrational spectra would be expected to exhibit characteristic bands corresponding to its constituent parts: the substituted benzene (B151609) ring, the propyl chain, the ether linkage, and the secondary amine group.
Expected Vibrational Modes:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching: Arising from the propyl and methyl groups, expected in the 2960-2850 cm⁻¹ range.
N-H stretching: For the secondary amine, a weak to medium band is anticipated around 3350-3310 cm⁻¹.
C=C stretching: Vibrations of the benzene ring would appear in the 1600-1450 cm⁻¹ region.
C-O-C stretching: The ether linkage would produce strong asymmetric and symmetric stretching bands, typically around 1260-1000 cm⁻¹.
C-N stretching: Expected in the 1250-1020 cm⁻¹ range.
C-Cl stretching: A strong band is anticipated in the 800-600 cm⁻¹ region.
Aromatic C-H bending: Out-of-plane bending vibrations are characteristic of the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ range.
To precisely assign these vibrational modes, a Potential Energy Distribution (PED) analysis is often employed in conjunction with computational methods. PED analysis quantifies the contribution of each internal coordinate (bond stretching, angle bending, etc.) to a particular normal mode of vibration, providing a more detailed and accurate assignment of the observed spectral bands than is possible from empirical correlations alone.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
| N-H Stretch | 3350-3310 | Secondary Amine |
| Aromatic C-H Stretch | 3100-3000 | Benzene Ring |
| Aliphatic C-H Stretch | 2960-2850 | Propyl, Methyl |
| C=C Stretch | 1600-1450 | Benzene Ring |
| C-O-C Asymmetric Stretch | 1260-1200 | Ether |
| C-N Stretch | 1250-1020 | Amine |
| C-O-C Symmetric Stretch | 1150-1000 | Ether |
| C-Cl Stretch | 800-600 | Chloro-substituent |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would provide crucial information for the structural confirmation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the propyl chain, and the methyl group protons. The chemical shifts (δ) would be influenced by the electronegativity of the neighboring atoms (oxygen, nitrogen, and chlorine). The aromatic protons would appear in the downfield region (typically δ 6.8-7.5 ppm), and their splitting pattern would reveal the substitution pattern on the benzene ring. The protons on the carbon adjacent to the oxygen (O-CH₂) would be deshielded and appear at a higher chemical shift compared to the other methylene (B1212753) groups of the propyl chain. Similarly, the protons on the carbon adjacent to the nitrogen (N-CH₂) would also be shifted downfield. The methyl protons (N-CH₃) would likely appear as a singlet or a doublet depending on the coupling with the N-H proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon bearing the chlorine atom and the carbon attached to the ether oxygen showing characteristic shifts. The aliphatic carbons of the propyl chain and the methyl group would appear in the upfield region of the spectrum. The chemical shifts of the carbons directly bonded to the electronegative oxygen and nitrogen atoms would be shifted to higher ppm values.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.5 | 110 - 140 |
| C-O (Aromatic) | - | 150 - 160 |
| C-Cl (Aromatic) | - | 120 - 135 |
| O-CH₂ | 3.9 - 4.2 | 65 - 75 |
| C-CH₂-C | 1.8 - 2.2 | 25 - 35 |
| N-CH₂ | 2.5 - 2.9 | 45 - 55 |
| N-CH₃ | 2.2 - 2.5 | 30 - 40 |
| N-H | Variable | - |
X-ray Diffraction Studies for Solid-State Structure and Absolute Configuration
While no specific X-ray diffraction data for this compound was found in the reviewed literature, this technique remains the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study would provide accurate bond lengths, bond angles, and torsion angles. This information would definitively establish the conformation of the propyl chain and the relative orientation of the chlorophenoxy and methylamine (B109427) moieties in the solid state. Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration.
Mass Spectrometry for Compositional Analysis and Fragmentography
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the M⁺ peak would also be anticipated.
The fragmentation of the molecular ion is expected to occur at the weakest bonds and lead to the formation of stable carbocations and radicals. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This would result in the formation of a stable iminium ion.
Cleavage of the ether bond: The C-O bonds of the ether linkage can also undergo cleavage.
Loss of the chloro group: Fragmentation involving the loss of a chlorine radical or HCl is also possible.
Cleavage of the propyl chain: Fragmentation at various points along the propyl chain would lead to a series of smaller fragment ions.
Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Structure | Fragmentation Pathway |
| 199/201 | [C₁₀H₁₄ClNO]⁺ | Molecular Ion (M⁺) |
| 128/130 | [ClC₆H₄O]⁺ | Cleavage of the O-propyl bond |
| 72 | [CH₃NHCH₂CH₂]⁺ | Cleavage of the O-propyl bond |
| 58 | [CH₂=NCH₃]⁺ | Alpha-cleavage |
| 44 | [CH₃NH₂]⁺ | Cleavage adjacent to nitrogen |
Quantum Chemical Investigations
Computational chemistry provides a theoretical framework to complement experimental data and to predict molecular properties.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. A geometry optimization of this compound using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would yield the lowest energy conformation of the molecule in the gas phase. nih.govscispace.com This optimized geometry would provide theoretical values for bond lengths, bond angles, and dihedral angles, which could be compared with experimental data if it were available. Furthermore, the results of the DFT calculation can be used to predict other properties, such as the vibrational frequencies, which can then be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. pku.edu.cnyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). pku.edu.cnyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable. pku.edu.cn
A computational analysis of this compound would calculate the specific energy values for its HOMO and LUMO. The spatial distribution of these orbitals would also be visualized. Typically, the HOMO is located on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient areas. For this molecule, one might predict the HOMO to be localized around the amine group and the phenoxy oxygen, while the LUMO could be distributed over the aromatic ring, influenced by the electron-withdrawing chloro group.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Value not available |
| LUMO Energy | Value not available |
| HOMO-LUMO Gap (ΔE) | Value not available |
Note: Specific energy values require dedicated DFT calculations and are not currently published.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into a more intuitive Lewis-like structure of localized bonds and lone pairs. This method is highly effective for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The strength of these interactions is evaluated using second-order perturbation theory, where a higher E(2) stabilization energy indicates a more significant interaction and greater charge delocalization.
For this compound, NBO analysis would identify key donor-acceptor interactions. For instance, it could quantify the delocalization of electron density from the lone pair of the nitrogen atom or the phenoxy oxygen into the antibonding orbitals of adjacent C-C or C-H bonds, or into the π* orbitals of the aromatic ring. These interactions are crucial for understanding the molecule's conformational stability and electronic properties.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. scienceopen.commdpi.com It provides a color-coded guide to the molecule's charge distribution, which is invaluable for predicting its reactive behavior. mdpi.comresearchgate.net Different colors represent different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate or near-neutral potential. researchgate.net
An MEP map of this compound would likely show a negative potential (red) around the nitrogen and oxygen atoms due to their lone pairs of electrons, identifying them as primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the methyl and propyl groups, and particularly the hydrogen on the amine group, would exhibit a positive potential (blue), marking them as potential sites for nucleophilic attack. mdpi.com The aromatic ring would display a complex potential distribution influenced by the electronegative chlorine atom.
Prediction of Non-Linear Optical (NLO) Properties through Hyperpolarizability Calculations
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. ias.ac.in A molecule's potential for NLO activity can be predicted by calculating its hyperpolarizability (β), which measures the non-linear response of the molecule to an applied electric field. physchemres.org Molecules with large hyperpolarizability values often feature electron-donating and electron-withdrawing groups connected by a π-conjugated system, facilitating intramolecular charge transfer (ICT). mdpi.com
Computational studies on this compound would involve calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). While the molecule lacks an extensive π-conjugated system, the presence of the electron-donating amine group and the electron-withdrawing chloro-substituted phenoxy group could result in modest NLO properties. The calculated hyperpolarizability would typically be compared to a reference compound like urea (B33335) to assess its potential. mdpi.com
Table 2: Hypothetical NLO Properties of this compound
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | Value not available |
| Polarizability (α) | Value not available |
| First-Order Hyperpolarizability (β) | Value not available |
Note: Specific values require dedicated computational chemistry studies.
Thermodynamic Property Calculations at Varied Temperatures
Theoretical calculations can be used to predict the thermodynamic properties of a molecule, such as heat capacity (C), entropy (S), and enthalpy (H), as a function of temperature. These calculations are typically based on statistical mechanics, using vibrational frequencies obtained from a frequency calculation (e.g., using DFT). Understanding how these properties change with temperature is important for predicting the molecule's stability and behavior under different thermal conditions.
For this compound, a computational study would yield data tables showing the correlation between temperature and its key thermodynamic functions. This information would be valuable for understanding its thermal stability and potential applications in environments with varying temperatures.
Table 3: Hypothetical Thermodynamic Properties of this compound at Different Temperatures
| Temperature (K) | Heat Capacity (Cv) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy (H) (kJ/mol) |
|---|---|---|---|
| 298.15 | Value not available | Value not available | Value not available |
| 400 | Value not available | Value not available | Value not available |
| 500 | Value not available | Value not available | Value not available |
Note: These values are dependent on computational frequency analysis, which has not been published for this compound.
Computational Molecular Docking Studies with Biological Targets
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is extensively used in drug discovery to understand the binding mechanism and affinity of a potential drug candidate to its biological target. The results are often expressed as a binding energy or docking score, where a more negative value indicates a stronger and more favorable interaction. nih.gov
A molecular docking study of this compound would require selecting a specific protein target. Given its structural similarity to certain beta-blockers or other amine-containing drugs, potential targets could include adrenergic receptors or various enzymes. The simulation would predict the binding pose of the molecule within the protein's active site and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the amine group could act as a hydrogen bond donor, while the aromatic ring could engage in hydrophobic or π-stacking interactions with protein residues.
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
Structure Activity Relationship Sar Studies of 3 2 Chloro Phenoxy Propyl Methyl Amine Analogues
Impact of Substituent Position and Nature on Activity Profiles
The biological activity of [3-(2-Chloro-phenoxy)-propyl]-methyl-amine analogues is profoundly influenced by the nature and position of substituents on the phenoxy ring. The presence of a halogen, such as the chlorine atom in the parent compound, is a key determinant of activity.
The position of the chloro substituent on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. Generally, in related series of phenoxypropylamines, the ortho-position, as seen in the primary compound, can be crucial for establishing a specific conformational preference that may be optimal for receptor binding.
Table 1: Illustrative Impact of Phenyl Ring Substituents on Biological Activity of Phenoxypropylamine Analogues Note: The data in this table is representative of general SAR trends observed in related phenoxypropylamine series and is for illustrative purposes.
| Substituent (R) on Phenoxy Ring | Position | General Effect on Activity | Rationale |
|---|---|---|---|
| -Cl | Ortho (2) | Often associated with significant activity | Induces a specific conformational twist, influences electronic distribution. |
| -Cl | Meta (3) | Variable activity, often lower than ortho | Alters electronic and steric profile differently from the ortho position. |
| -Cl | Para (4) | Generally leads to a decrease in activity | May disrupt key binding interactions due to steric or electronic changes. |
| -CH3 | Para (4) | Can increase activity | Electron-donating nature and moderate size may be favorable. |
| -CF3 | Para (4) | Often enhances activity | Strongly electron-withdrawing, can influence binding affinity. |
| -OCH3 | Ortho (2) | Can lead to high activity | Influences conformation and electronic properties. |
Steric and Electronic Effects of Amine Modifications
Modifications to the methylamine (B109427) group of this compound have significant steric and electronic consequences that directly impact biological activity. The size and nature of the N-alkyl substituent are critical.
Increasing the steric bulk of the N-substituent, for example, by replacing the methyl group with larger alkyl groups (ethyl, propyl, isopropyl), can have varied effects. In some instances, a larger, more lipophilic group may enhance binding to a hydrophobic pocket within a receptor, leading to increased potency. However, excessive steric hindrance can also prevent the molecule from adopting the optimal conformation for binding, resulting in a decrease or loss of activity.
The basicity of the amine, which is influenced by the electronic effects of the N-substituents, is also a key factor. The protonated amine is often crucial for forming an ionic bond with an acidic residue in the binding site of a receptor. Changes in the alkyl group can subtly alter the pKa of the amine, thereby affecting the strength of this critical interaction at physiological pH.
Table 2: Representative Effects of N-Substituent Modification on the Activity of Phenoxypropylamines Note: The data in this table is representative of general SAR trends observed in related phenoxypropylamine series and is for illustrative purposes.
| N-Substituent (R') | Relative Steric Bulk | General Effect on Activity | Rationale |
|---|---|---|---|
| -H (primary amine) | Low | Often less active than N-methyl | N-methylation can enhance binding and/or metabolic stability. |
| -CH3 (methyl) | Moderate | Often optimal or highly active | Provides a good balance of steric and electronic properties. |
| -CH2CH3 (ethyl) | Increased | Activity may be maintained or slightly decreased | Increased steric bulk may begin to hinder optimal binding. |
| -CH(CH3)2 (isopropyl) | High | Often leads to a significant decrease in activity | Significant steric hindrance can disrupt binding. |
| -CH2-Cyclopropyl | Moderate with conformational rigidity | Can sometimes enhance activity | The cyclopropyl (B3062369) group can provide favorable hydrophobic interactions. |
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of this compound and its analogues is a critical determinant of their biological activity. The flexibility of the propyl chain allows the molecule to adopt various spatial arrangements, but only certain conformations are likely to be recognized by and bind to a specific biological target.
Computational studies and spectroscopic methods have been employed to investigate the low-energy conformations of structurally related phenoxypropylamines, such as fluoxetine (B1211875) and nisoxetine. nih.gov These studies reveal that the molecule can exist in either an "extended" or a "folded" conformation. In the extended form, the phenoxy and amine groups are distant from each other, while in the folded conformation, they are in closer proximity due to rotation around the C-C bonds of the propyl chain. nih.gov
The presence of the ortho-chloro substituent in this compound is expected to influence the preferred conformation by creating steric hindrance that restricts rotation around the phenoxy-propyl bond. This can favor a particular conformation that may be more or less suitable for binding to a specific receptor. The correlation between the calculated conformational energies and the observed biological activity can provide insights into the bioactive conformation of the molecule.
Enantiomeric Purity and Stereoselective Activity
The this compound molecule contains a chiral center at the carbon atom of the propyl chain to which the phenoxy group is attached. Consequently, it can exist as two enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even different pharmacological profiles.
The differential activity of enantiomers arises from the three-dimensional nature of drug-receptor interactions. Biological targets, being chiral themselves, can preferentially bind to one enantiomer over the other. The synthesis of enantiomerically pure forms of phenoxypropylamine analogues is therefore crucial for detailed SAR studies.
For many biologically active phenoxypropylamines, one enantiomer is often found to be significantly more potent than the other. For instance, in related compounds, the (S)-enantiomer is often reported to be the more active form. Determining the absolute configuration of the more active enantiomer of this compound analogues is essential for understanding the stereochemical requirements of their biological target and for the development of more selective and potent therapeutic agents.
Research Perspectives and Future Directions
Design and Synthesis of Novel Analogues for Enhanced Target Selectivity and Potency
The development of novel analogues from the [3-(2-Chloro-phenoxy)-propyl]-methyl-amine core is a primary avenue for enhancing biological activity. Synthetic strategies will likely focus on systematic modifications of the lead structure to probe the structure-activity relationships (SAR) that govern target interaction. Key areas for structural modification include the aromatic ring, the linker, and the amine moiety.
Aromatic Ring Modifications: The 2-chloro substitution on the phenoxy group is a critical feature. Future synthetic efforts could explore the impact of altering the position and nature of this substituent. For instance, moving the chlorine to the meta or para positions could significantly influence binding affinity and selectivity. Furthermore, the introduction of other electron-withdrawing or electron-donating groups could modulate the electronic properties of the aromatic ring, potentially leading to improved interactions with biological targets.
Linker Modifications: The three-carbon propyl linker provides conformational flexibility. The synthesis of analogues with varying linker lengths, from two to five carbons, could help to determine the optimal distance between the phenoxy ring and the amine group for target engagement. Additionally, the introduction of rigidity into the linker, for example through the incorporation of cyclic structures or double bonds, could lock the molecule into a more bioactive conformation, thereby increasing potency.
Amine Group Modifications: The secondary methyl-amine is a key site for interaction with biological targets, often forming hydrogen bonds or ionic interactions. The synthesis of analogues bearing different alkyl substituents on the nitrogen atom could probe the steric and electronic requirements of the binding pocket. Furthermore, incorporating the nitrogen into various cyclic structures, such as piperidine (B6355638) or pyrrolidine (B122466) rings, has been a successful strategy for optimizing the pharmacological profile of related compounds.
| Modification Site | Potential Modifications | Rationale |
| Aromatic Ring | Altering substituent position (meta, para) | Investigate the influence of substituent placement on target binding. |
| Introducing different substituents (e.g., -F, -Br, -CH3, -OCH3) | Modulate electronic properties and steric bulk to enhance affinity. | |
| Propyl Linker | Varying chain length (ethyl, butyl, pentyl) | Optimize the distance between key pharmacophoric features. |
| Introducing rigidity (e.g., cyclopropyl (B3062369), double bond) | Restrict conformational flexibility to favor a bioactive conformation. | |
| Amine Group | Varying N-alkyl substituents (e.g., ethyl, propyl) | Probe steric tolerance within the target's binding site. |
| Incorporation into cyclic systems (e.g., piperidine, pyrrolidine) | Enhance potency and modulate pharmacokinetic properties. |
Exploration of Uncharted Pharmacological Targets for this compound Scaffolds
While the specific pharmacological profile of this compound is not extensively documented, the broader class of phenoxy-propyl-amine derivatives has shown activity at a range of biological targets. This suggests that the this compound scaffold could serve as a versatile template for the discovery of ligands for novel targets.
Future research should involve broad-based screening of this compound and its analogues against a diverse panel of receptors, enzymes, and ion channels. Phenotypic screening in relevant cellular or whole-organism models could also uncover unexpected therapeutic applications. Based on the activities of structurally related molecules, potential target classes to explore include:
G-Protein Coupled Receptors (GPCRs): Many phenoxy-propyl-amine derivatives interact with aminergic GPCRs, such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. Screening against a wide array of GPCRs could identify novel and selective ligands.
Monoamine Transporters: The structural similarity to known monoamine reuptake inhibitors suggests that the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT) are plausible targets.
Ion Channels: Modulation of voltage-gated and ligand-gated ion channels is another potential mechanism of action to be investigated.
Enzymes: Inhibition of enzymes such as monoamine oxidase (MAO) could be a possible activity, given that similar scaffolds have shown MAO-inhibitory properties.
Development of Advanced Analytical Methodologies for Comprehensive Compound Characterization
A thorough understanding of the physicochemical properties and metabolic fate of this compound and its analogues is crucial for their development as therapeutic agents. The application of advanced analytical techniques will be essential for comprehensive characterization.
Structural Elucidation and Purity Assessment: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy will be fundamental for confirming the chemical structure and assessing the purity of newly synthesized analogues. Two-dimensional NMR techniques, such as COSY and HSQC, can provide detailed information about the connectivity and spatial relationships of atoms within the molecule.
Chiral Separations: If chiral centers are introduced into the analogues, the development of enantioselective chromatographic methods, such as chiral high-performance liquid chromatography (HPLC), will be necessary to separate and characterize the individual enantiomers, as they may exhibit different pharmacological activities and metabolic profiles.
Metabolite Identification: In vitro and in vivo metabolism studies will be critical to identify potential metabolites. The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for detecting and structurally characterizing metabolites in complex biological matrices such as plasma, urine, and liver microsomes.
| Analytical Technique | Application | Information Gained |
| High-Resolution Mass Spectrometry (HRMS) | Molecular formula determination | Precise mass measurement to confirm elemental composition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Detailed information on the chemical structure and connectivity of atoms. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers | Isolation and quantification of individual stereoisomers. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Metabolite identification | Detection and structural characterization of metabolic products. |
Application of Advanced Computational and Chemoinformatics Approaches for Predictive Modeling and Lead Optimization
Computational and chemoinformatics tools can significantly accelerate the drug discovery and development process by providing insights into the molecular interactions and properties of this compound and its analogues.
Molecular Docking and Virtual Screening: In the absence of an experimentally determined structure of a target protein, homology modeling can be used to generate a 3D model. Molecular docking simulations can then be employed to predict the binding mode of this compound and its analogues to their putative targets. This information can guide the design of new analogues with improved binding affinity. Virtual screening of large compound libraries against a target of interest can also identify new molecules with the desired phenoxy-propyl-amine scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can be used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of newly designed analogues before their synthesis, thereby prioritizing the most promising candidates.
ADMET Prediction: Chemoinformatics tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. These in silico predictions can help to identify potential liabilities early in the drug discovery process, allowing for the design of analogues with more favorable pharmacokinetic and safety profiles.
By integrating these advanced computational approaches with synthetic chemistry and pharmacological testing, the process of lead optimization for the this compound scaffold can be made more efficient and effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
